An In-depth Technical Guide to the Chemical Properties of N-phenylquinolin-3-amine
An In-depth Technical Guide to the Chemical Properties of N-phenylquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of N-phenylquinolin-3-amine
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its versatile structure allows for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The introduction of a phenylamino substituent at the 3-position of the quinoline ring, to form N-phenylquinolin-3-amine, creates a molecule with a unique electronic and steric profile, making it an attractive candidate for further investigation and development. This guide will delve into the essential chemical aspects of this promising compound.
Synthesis of N-phenylquinolin-3-amine: A Practical Approach
The synthesis of N-phenylquinolin-3-amine can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[5] This reaction has become a cornerstone of modern organic synthesis for its reliability in forming carbon-nitrogen bonds.[6] The proposed synthetic route involves the coupling of 3-bromoquinoline with aniline.
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
This protocol is based on established methods for the synthesis of related N-aryl quinoline derivatives.[5]
Materials:
-
3-Bromoquinoline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk tube, add 3-bromoquinoline (1.0 equiv.), aniline (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and Xantphos (0.1 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the tube via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-phenylquinolin-3-amine.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for the catalytic cycle of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is essential for the deprotonation of the amine, allowing it to participate in the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst. The anhydrous conditions are critical to prevent the deactivation of the catalyst.
Diagram of the Proposed Synthetic Workflow:
Caption: Workflow for the synthesis of N-phenylquinolin-3-amine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline and phenyl rings.
-
Quinoline Protons: The protons on the quinoline ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The H2 and H4 protons are expected to be the most deshielded due to their proximity to the nitrogen atom and the ring current effects.
-
Phenyl Protons: The protons on the phenyl ring will also resonate in the aromatic region, likely between δ 7.0 and 7.5 ppm.
-
Amine Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
13C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
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Quinoline Carbons: The carbon atoms of the quinoline ring will appear in the aromatic region, with the carbons directly attached to the nitrogen atom (C2 and C8a) being significantly deshielded.
-
Phenyl Carbons: The carbons of the phenyl ring will also resonate in the aromatic region.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for N-phenylquinolin-3-amine
| Assignment | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |
| Quinoline H-2 | 8.8 - 9.0 | 145 - 148 |
| Quinoline H-4 | 8.0 - 8.2 | 140 - 143 |
| Quinoline H-5 | 7.8 - 8.0 | 128 - 130 |
| Quinoline H-6 | 7.4 - 7.6 | 125 - 127 |
| Quinoline H-7 | 7.6 - 7.8 | 129 - 131 |
| Quinoline H-8 | 7.9 - 8.1 | 127 - 129 |
| Phenyl H-2',6' | 7.2 - 7.4 | 120 - 122 |
| Phenyl H-3',5' | 7.3 - 7.5 | 129 - 131 |
| Phenyl H-4' | 7.1 - 7.3 | 123 - 125 |
| N-H | 5.0 - 7.0 (broad) | - |
| Quinoline C-3 | - | 135 - 138 |
| Quinoline C-4a | - | 128 - 130 |
| Quinoline C-8a | - | 147 - 150 |
| Phenyl C-1' | - | 140 - 143 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of N-phenylquinolin-3-amine will show characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
N-H Stretch: A sharp to medium intensity band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C-H Aromatic Stretch: Multiple sharp bands will be observed above 3000 cm⁻¹ due to the C-H stretching vibrations of the aromatic rings.
-
C=C and C=N Aromatic Ring Stretches: A series of medium to strong bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the quinoline and phenyl ring systems.
-
C-N Stretch: A medium intensity band in the 1250-1350 cm⁻¹ region is anticipated for the C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of N-phenylquinolin-3-amine.
-
Molecular Ion Peak (M+): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN.
Potential Applications in Drug Discovery and Materials Science
While specific biological activity data for N-phenylquinolin-3-amine is limited in the searched literature, the broader class of quinoline derivatives has shown a wide range of pharmacological activities.[2][3][4] This suggests that N-phenylquinolin-3-amine could be a valuable lead compound for the development of new therapeutic agents. Potential areas of investigation include:
-
Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[7]
-
Antimicrobial Activity: The quinoline scaffold is present in several antibacterial and antifungal agents.[8]
-
Antiparasitic Activity: Aryl derivatives of 3-aminoquinoline have shown promising activity against parasites responsible for Chagas' disease and Leishmaniasis.[2]
In the realm of materials science, the planar aromatic structure of N-phenylquinolin-3-amine suggests potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Conclusion
N-phenylquinolin-3-amine is a fascinating molecule with a rich chemical landscape. While a complete experimental profile is still emerging, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The synthetic accessibility via the Buchwald-Hartwig amination, coupled with the promising biological and material properties of the quinoline scaffold, positions N-phenylquinolin-3-amine as a compound of significant interest for future research and development.
References
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Buchwald-Hartwig Amination. OpenOChem Learn. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
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Synthesis of 3‐phenylquinoline (253) and its derivatives from aniline... - ResearchGate. (n.d.). Retrieved from [Link]
- Chanquia, S. N., Larregui, F., Puente, V., Labriola, C., Lombardo, E., & García Liñares, G. (2020). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry, 28(15), 115598.
- Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. (2019). Chemistry of Heterocyclic Compounds, 55(4), 364-370.
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Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). Retrieved from [Link]
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2021). Molecules, 26(15), 4465.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4279.
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Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis of 2,3-quinoxalinedithiol - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic and Nonacidic Glycine Site N-Methyl-d-aspartate Antagonists with in Vivo Activity. (1997). Journal of Medicinal Chemistry, 40(11), 1739-1748.
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(PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives - ResearchGate. (2016, September 28). Retrieved from [Link]
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Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as. (n.d.). Retrieved from [Link]
- New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). Molecules, 28(25), 8009.
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